ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

Description

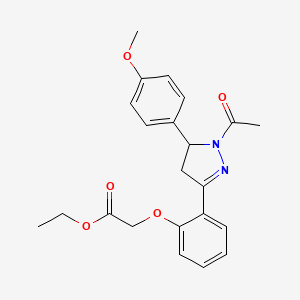

Ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with an acetyl group at the N1 position, a 4-methoxyphenyl group at the C5 position, and a phenoxyacetate ester moiety at the C3 position. This compound is part of a broader class of acylpyrazoline derivatives, which are frequently investigated for their biological activities, including antimicrobial, pesticidal, and antichlamydial properties . The structural uniqueness of this compound lies in the combination of electron-donating (4-methoxy) and electron-withdrawing (acetyl) substituents, which influence its electronic profile and intermolecular interactions. Its synthesis typically involves cyclocondensation of chalcones with hydrazides, followed by acetylation and esterification steps .

Properties

IUPAC Name |

ethyl 2-[2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-4-28-22(26)14-29-21-8-6-5-7-18(21)19-13-20(24(23-19)15(2)25)16-9-11-17(27-3)12-10-16/h5-12,20H,4,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMNCHBUQJVDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole moiety and subsequent esterification. The structure can be confirmed through various spectroscopic methods such as NMR and IR spectroscopy, which reveal characteristic absorption bands and chemical shifts indicative of the functional groups present in the compound.

Table 1: Spectroscopic Data

| Spectroscopic Technique | Observed Values |

|---|---|

| IR (cm) | 3428–3270 (NH), 1657 (C=O) |

| -NMR (DMSO-d) | δ: 2.28 (s, CH), 3.71 (s, OCH) |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has shown promising results in vitro against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects on MDA-MB-231 cells, the compound exhibited an IC value comparable to established chemotherapeutics. The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of cleaved PARP and caspase-3 in treated cells .

Antimicrobial Activity

Additionally, derivatives of pyrazole have demonstrated significant antimicrobial activity against various pathogens. This compound was tested against common bacterial strains and showed efficacy surpassing that of conventional antibiotics .

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. Notably, compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Molecular Modeling Studies

Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer progression. The binding affinities indicate potential for further development as an anticancer agent.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate. For example, derivatives of pyrazole have shown significant efficacy against various cancer cell lines. A specific study demonstrated that thiazole-pyridine hybrids exhibited notable anti-breast cancer activity, outperforming standard treatments like 5-fluorouracil .

Antimicrobial Properties

Compounds containing the pyrazole moiety have been documented for their antimicrobial activities. Research indicates that certain derivatives exhibit potent antibacterial and antifungal effects, making them candidates for the development of new antimicrobial agents . The mechanism of action often involves disruption of microbial cell processes, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored in several studies. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .

Condensation Reactions

The initial formation often involves condensation reactions between acetophenone derivatives and hydrazine to form the pyrazole framework .

Acetylation Steps

Subsequent acetylation steps enhance the biological activity by modifying the electronic properties of the molecule .

Characterization Techniques

Post-synthesis characterization is crucial and typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Anticancer Efficacy Study

A study conducted on thiazole-pyridine hybrids demonstrated that compounds derived from similar structures exhibited IC50 values lower than those of established chemotherapeutics against several cancer cell lines including MCF-7 and HepG2 . The study emphasized structure-activity relationships (SAR), indicating that specific substitutions on the phenolic ring significantly enhance anticancer activity.

Antimicrobial Testing

In another investigation, a series of pyrazole derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that certain modifications led to increased potency against resistant strains, highlighting the potential for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate with structurally analogous compounds (Table 1), followed by a detailed discussion of key findings.

Table 1: Structural and Functional Comparison of Selected Pyrazoline Derivatives

Key Structural and Functional Differences

Acyl Group Influence: The acetyl group in the target compound provides moderate electron-withdrawing effects, which may reduce reactivity compared to the 3,5-dinitrobenzoyl group in Compound 10. The nitro groups in Compound 10 enhance electrophilicity, contributing to its superior antichlamydial activity (MIC: 0.5 µg/mL vs. >10 µg/mL for acetyl derivatives) . Benzoyl-substituted analogs (e.g., ethyl 2-[4-(1-benzoyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate) exhibit stronger pesticidal activity due to increased lipophilicity and π-π stacking interactions with target enzymes .

Chlorine’s electronegativity enhances binding to fungal cytochrome P450 enzymes, explaining the latter’s antifungal efficacy . Phenyl-substituted derivatives (e.g., Compound 10) lack polar substituents, favoring passive diffusion into bacterial cells .

Phenoxy Position Impact: The 2-phenoxy configuration in the target compound creates a bent molecular geometry, which may hinder interactions with planar active sites (e.g., bacterial topoisomerases). In contrast, 4-phenoxy derivatives (e.g., Compound 10) adopt linear conformations, optimizing target engagement .

Biological Activity Trends :

- Antichlamydial Activity : Nitro-substituted acyl groups (Compound 10) > benzoyl > acetyl .

- Pesticidal Activity : Benzoyl > acetyl ≈ 4-chlorophenyl derivatives .

Research Findings and Implications

- Synthetic Flexibility : The acetyl group in the target compound allows for straightforward derivatization into hydrazides or amides, enhancing pesticidal activity upon conversion .

- Toxicity Profile : Acetyl derivatives generally show lower cytotoxicity (IC50 > 50 µM) compared to nitro-substituted analogs (IC50: 5–10 µM), making them safer for agricultural applications .

- Crystallographic Analysis : Structural studies using SHELXL () confirm that acetylpyrazolines exhibit shorter hydrogen bonds (2.1–2.3 Å) than nitro analogs, influencing their stability in biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 2-(2-(1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. For example, (4-methoxyphenyl)hydrazine hydrochloride reacts with ethyl acetoacetate derivatives under reflux in toluene with triethylamine as a base . Optimization includes temperature control (e.g., 80°C for 2 hours) and solvent selection (polar aprotic solvents improve yields). Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~170 ppm). Infrared (IR) spectroscopy confirms C=O stretches (~1740 cm⁻¹ for acetyl and ester groups). High-resolution mass spectrometry (HRMS) validates molecular mass within 3 ppm error .

Q. What are the primary challenges in achieving high purity during synthesis?

- Methodological Answer : By-product formation from incomplete cyclization or side reactions (e.g., hydrolysis of ester groups) is common. Purification strategies include recrystallization from ethanol/water mixtures and gradient elution in column chromatography (hexane:ethyl acetate ratios from 8:2 to 6:4). Purity ≥95% is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) improve the synthesis and functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in pyrazole ring formation. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify optimal conditions for azo coupling or esterification steps . Computational models also predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization for targeted bioactivity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., pesticidal vs. antimicrobial activity) arise from structural variations (e.g., substituents on the phenyl ring). Systematic SAR studies using standardized assays (e.g., MIC for antimicrobials, LC₅₀ for pesticidal activity) are essential. Meta-analysis of IC₅₀ values across studies identifies trends; for example, electron-withdrawing groups (e.g., -NO₂) enhance pesticidal activity, while methoxy groups reduce cytotoxicity .

Q. How can reactor design and process control enhance scalability of multi-step syntheses?

- Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation). Membrane separation technologies (e.g., nanofiltration) isolate intermediates without column chromatography, reducing solvent waste . Real-time process analytics (e.g., inline FTIR) monitor reaction progression, enabling feedback loops for temperature/pH adjustments .

Q. What advanced characterization techniques address ambiguities in stereochemistry or tautomerism?

- Methodological Answer : X-ray crystallography resolves tautomeric equilibria (e.g., keto-enol forms in the pyrazole ring) and confirms diastereomeric ratios in 4,5-dihydro-1H-pyrazoles. Dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) detects slow interconversion of stereoisomers, while NOESY correlations identify spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.